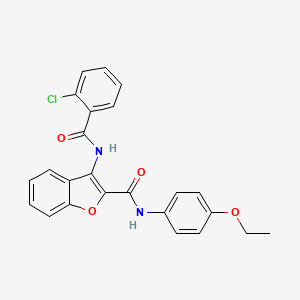

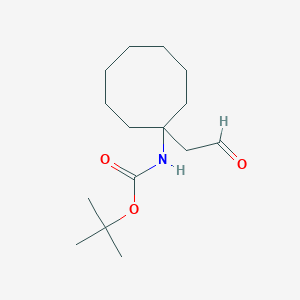

![molecular formula C24H18FN3 B2495347 3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866342-53-2](/img/structure/B2495347.png)

3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of pyrazolo[4,3-c]quinoline derivatives often involves complex reactions utilizing a variety of precursors and catalysts to achieve the desired compound. For example, derivatives of 2-pyrazolin-5-one, which share a similar core structure to the compound , can be synthesized through catalytic reduction processes or by interaction with appropriate aldehydes and ketones, demonstrating the versatile approaches available for generating these compounds (Coutts & El-Hawari, 1977).

Molecular Structure Analysis

The molecular structure of pyrazolo[4,3-c]quinoline derivatives is characterized by the presence of nitrogen atoms within the ring system, contributing to their unique chemical behaviors. The analysis of similarly substituted compounds reveals supramolecular structures that can form due to hydrogen bonding and π-π stacking interactions, illustrating the compound's ability to participate in complex molecular assemblies (Díaz et al., 2010).

Chemical Reactions and Properties

Pyrazolo[4,3-c]quinoline derivatives undergo a variety of chemical reactions, showcasing their reactivity and the impact of their molecular structure on their chemical properties. For instance, dehydrogenative [2 + 2 + 1] heteroannulation using a methyl group as a one-carbon unit provides a practical approach to access these compounds, emphasizing the significance of their molecular structure in facilitating chemical synthesis (Deng et al., 2016).

Physical Properties Analysis

The physical properties of pyrazolo[4,3-c]quinoline derivatives, such as their emissive properties, are of particular interest. These compounds are known for their high-fluorescence intensity, making them suitable candidates for applications in organic light-emitting diodes (OLEDs). The variation in substituents can significantly influence their HOMO and LUMO levels, affecting their suitability for various applications (Szlachcic et al., 2017).

Chemical Properties Analysis

The chemical properties of pyrazolo[4,3-c]quinoline derivatives, such as their ability to form cyclic hydrogen-bonded tetramers or to engage in intramolecular cyclization and phosphonylation reactions, highlight their chemical versatility and potential for creating novel compounds with unique properties (Portilla et al., 2005).

Scientific Research Applications

Synthesis and Chemical Properties

Quinoline derivatives, including those similar to 3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline, are recognized for their efficient fluorophore properties. They are widely utilized in biochemistry and medicine for the study of various biological systems, particularly as DNA fluorophores based on fused aromatic systems. These compounds are sought after for their sensitivity and selectivity, making them valuable in research for identifying new compounds with enhanced properties (Aleksanyan & Hambardzumyan, 2013). Additionally, quinoline derivatives are explored for their antioxidant and radioprotective potentials, indicating their broad applicability in therapeutic and protective medicine.

Antimycobacterial Activity

Some derivatives of the pyrazolo[4,3-c]quinoline class have shown promising results in antimycobacterial activity studies. Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, synthesized through the Povarov reaction, have been evaluated for their in vitro activity against Mycobacterium tuberculosis. Certain compounds within this study demonstrated significant antimycobacterial potency, highlighting the potential of pyrazolo[4,3-c]quinoline derivatives in the development of new antitubercular agents (Kantevari et al., 2011).

Anticancer Applications

The structure of quinoline derivatives, akin to 3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline, has been utilized in the synthesis of anticancer prodrugs. For instance, N-(2-(3-fluorobenzyl)-2H-indazol-5-yl)-2-phenyl-2H-pyrazolo[4,3-c]quinolin-4-amine demonstrated pH-sensitive drug release properties and effective cytotoxicity against cancer cells in vitro. Such studies suggest the significant potential of these compounds in the targeted treatment of cancer, offering a promising avenue for the development of novel chemotherapy agents (Tian et al., 2018).

Safety And Hazards

- Toxicity : Evaluate acute and chronic toxicity through animal studies.

- Environmental Impact : Assess its persistence, bioaccumulation, and potential harm to ecosystems.

- Handling Precautions : Proper lab practices, protective gear, and waste disposal protocols are crucial.

Future Directions

- Biological Evaluation : Investigate its activity against specific diseases (e.g., cancer, inflammation).

- Structure-Activity Relationship (SAR) : Modify substituents to optimize potency and selectivity.

- Formulation : Develop dosage forms (tablets, injections) for clinical use.

- Clinical Trials : Evaluate safety and efficacy in humans.

properties

IUPAC Name |

3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN3/c1-16-5-4-6-17(13-16)14-28-15-21-23(18-9-11-19(25)12-10-18)26-27-24(21)20-7-2-3-8-22(20)28/h2-13,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSNAMOOQJZOKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

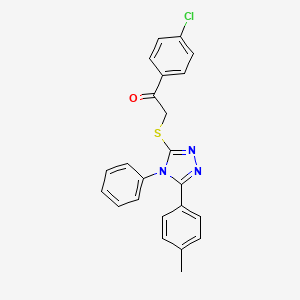

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2495266.png)

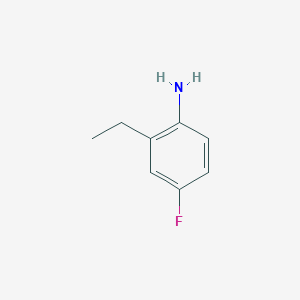

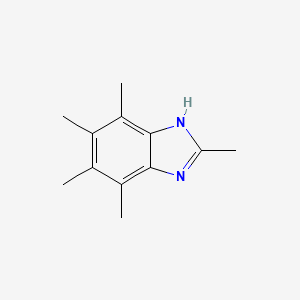

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495276.png)

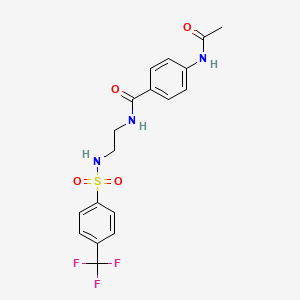

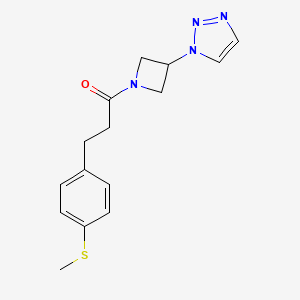

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2495279.png)

![6-Methyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2495280.png)

![N-(4-chlorobenzyl)-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2495281.png)

![N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2495283.png)

![1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride](/img/structure/B2495284.png)